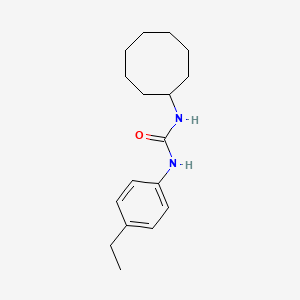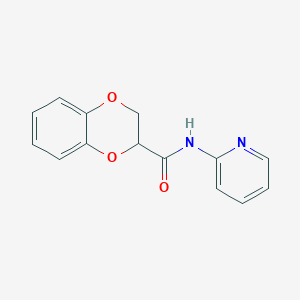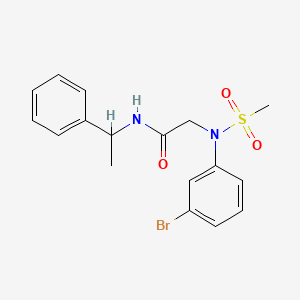
N-cyclooctyl-N'-(4-ethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclooctyl-N'-(4-ethylphenyl)urea (CEU) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CEU is a urea derivative that is synthesized by reacting cyclooctylamine and 4-ethylphenyl isocyanate.
Mecanismo De Acción
The mechanism of action of N-cyclooctyl-N'-(4-ethylphenyl)urea is not fully understood. However, studies have shown that it acts by inhibiting various enzymes and proteins involved in the pathogenesis of diseases. N-cyclooctyl-N'-(4-ethylphenyl)urea has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that are responsible for inflammation. N-cyclooctyl-N'-(4-ethylphenyl)urea has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, making it a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
N-cyclooctyl-N'-(4-ethylphenyl)urea has been found to have significant biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models. N-cyclooctyl-N'-(4-ethylphenyl)urea has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclooctyl-N'-(4-ethylphenyl)urea for lab experiments is its high potency. It has been found to exhibit significant biological activity at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of N-cyclooctyl-N'-(4-ethylphenyl)urea is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for N-cyclooctyl-N'-(4-ethylphenyl)urea research. One of the potential applications of N-cyclooctyl-N'-(4-ethylphenyl)urea is in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to elucidate the mechanism of action of N-cyclooctyl-N'-(4-ethylphenyl)urea and its potential therapeutic effects in these diseases. N-cyclooctyl-N'-(4-ethylphenyl)urea also has potential applications in cancer treatment. Future research should focus on the development of N-cyclooctyl-N'-(4-ethylphenyl)urea derivatives with improved solubility and bioavailability for in vivo studies.
In conclusion, N-cyclooctyl-N'-(4-ethylphenyl)urea is a promising compound that has potential applications in various fields of scientific research. Its high potency, significant biological activity, and potential therapeutic effects make it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of N-cyclooctyl-N'-(4-ethylphenyl)urea and its potential applications in various diseases.
Métodos De Síntesis
The synthesis of N-cyclooctyl-N'-(4-ethylphenyl)urea involves the reaction between cyclooctylamine and 4-ethylphenyl isocyanate. The reaction takes place in anhydrous conditions and is catalyzed by a base such as triethylamine. The reaction results in the formation of N-cyclooctyl-N'-(4-ethylphenyl)urea as a white crystalline solid with a melting point of 125-127°C.
Aplicaciones Científicas De Investigación
N-cyclooctyl-N'-(4-ethylphenyl)urea has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant biological activity, making it a promising candidate for drug development. N-cyclooctyl-N'-(4-ethylphenyl)urea has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. It has also been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
1-cyclooctyl-3-(4-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-2-14-10-12-16(13-11-14)19-17(20)18-15-8-6-4-3-5-7-9-15/h10-13,15H,2-9H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVLKDPVDCCLGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824155 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-methyl-2-{[(2-methyl-1-oxo-1,2-dihydro-4-isoquinolinyl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5102279.png)
![1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5102290.png)
![2-(2,3-dimethylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5102294.png)

![4-[(4-methyl-1-phthalazinyl)amino]phenol](/img/structure/B5102303.png)

![2-ethyl-5-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5102320.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5102328.png)
![2-chloro-4,5-difluoro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5102334.png)
![3-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5102348.png)
![2-[4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1-piperazinyl]ethanol](/img/structure/B5102360.png)
![6-amino-3,4-diphenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5102366.png)
![2-(allylthio)-3-(2-methyl-2-propen-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5102368.png)
![7-(3-bromo-4-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5102369.png)